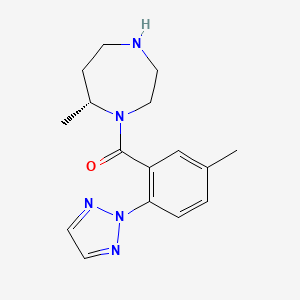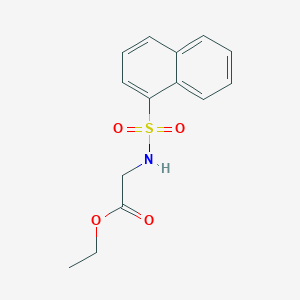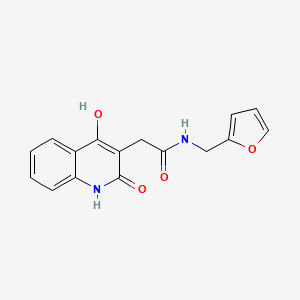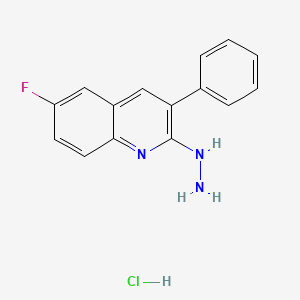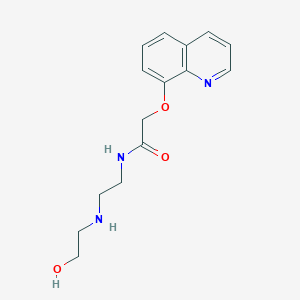
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(quinolin-8-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(quinolin-8-yloxy)acetamide is a synthetic organic compound that features a quinoline moiety linked to an acetamide group through an ether linkage. Compounds containing quinoline structures are often of interest due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(quinolin-8-yloxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and 2-(2-hydroxyethylamino)ethylamine.
Ether Formation: The quinoline is functionalized to introduce an ether linkage with the acetamide group.
Amidation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for therapeutic applications due to its structural similarity to other bioactive quinoline derivatives.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(quinolin-8-yloxy)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety may play a crucial role in binding to these targets and modulating their activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Quinacrine: Another quinoline-based compound with antiprotozoal and anti-inflammatory properties.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for treating autoimmune diseases.
Uniqueness
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(quinolin-8-yloxy)acetamide is unique due to its specific structural features, such as the hydroxyethylamino group and the ether linkage, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
CAS No. |
88350-43-0 |
|---|---|
Molecular Formula |
C15H19N3O3 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethylamino)ethyl]-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C15H19N3O3/c19-10-9-16-7-8-17-14(20)11-21-13-5-1-3-12-4-2-6-18-15(12)13/h1-6,16,19H,7-11H2,(H,17,20) |
InChI Key |
DLRNQGQBPLVPHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=O)NCCNCCO)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


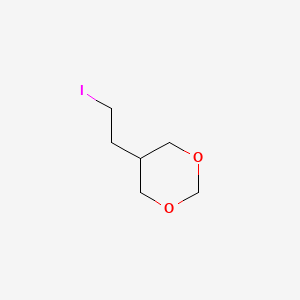
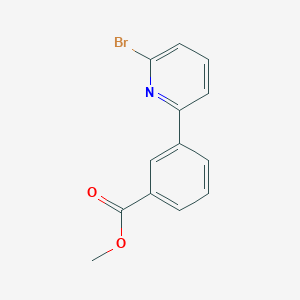
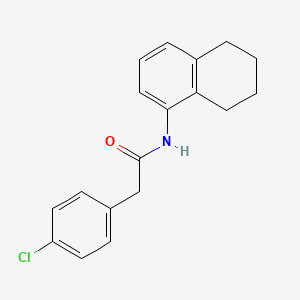
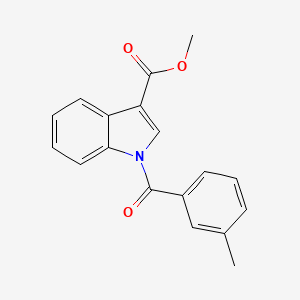
![3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine](/img/structure/B15062730.png)
![[(5-Bromo-7-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15062741.png)

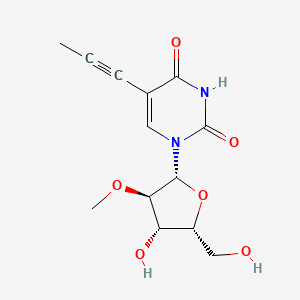
![Tert-butyl 7-(benzyloxy)-5-iodo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15062770.png)

